molecular formula C16H12N2O3 B8619048 2-[(4-Nitrophenoxy)methyl]quinoline CAS No. 107813-50-3

2-[(4-Nitrophenoxy)methyl]quinoline

Cat. No.: B8619048
CAS No.: 107813-50-3
M. Wt: 280.28 g/mol
InChI Key: BRXQVWDVGNCLDV-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) Derivative Research

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in medicinal chemistry and materials science. francis-press.comwikipedia.orgyoutube.com The quinoline nucleus is a key feature in numerous natural alkaloids, such as quinine (B1679958) and cinchonine, and is present in a wide array of pharmacologically active substances. wikipedia.orgyoutube.com Consequently, the synthesis and functionalization of quinoline derivatives remain an area of intense research. wikipedia.orgrsc.org

Research into quinoline derivatives is vast, covering applications from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs. rsc.orgmdpi.combrieflands.comacs.org The functionalization of the quinoline ring at its various positions allows for the fine-tuning of its biological and physical properties. The 2-position of the quinoline ring is particularly significant. Substitution at this position can profoundly influence the molecule's activity, a fact that has been exploited in the development of various therapeutic candidates. hoffmanchemicals.com Compounds with substituents at the 2-position are explored for a range of activities, including potential antileishmanial and anticancer properties. mdpi.comhoffmanchemicals.com The compound 2-[(4-Nitrophenoxy)methyl]quinoline fits squarely within this research paradigm, representing a specific combination of a 2-substituted quinoline core with a functionalized phenoxy group.

The synthesis of such derivatives often relies on well-established named reactions, tailored to introduce specific functionalities. The modular nature of these syntheses allows chemists to create large libraries of related compounds for screening and development. rsc.org

Structural Significance of the 4-Nitrophenoxymethyl Moiety

The quinoline nucleus at the 2-position provides the foundational heterocyclic scaffold, known for its rigidity and specific electronic properties. The methylene (B1212753) group acts as a flexible linker, connecting the quinoline core to the phenoxy group via an ether linkage. This ether bond is a common and stable functional group in organic chemistry.

The 4-nitrophenoxy moiety is particularly significant. The nitro group (-NO2) is a strong electron-withdrawing group. When positioned at the para-position of the phenyl ring, it significantly influences the electronic properties of the entire moiety. This can impact the reactivity of the molecule and its potential interactions with biological targets. For instance, the presence of a nitro group can be a key factor in the biological activity of various compounds, including those with antimicrobial or anticancer potential. In some contexts, nitroaromatic compounds are known to be precursors for the corresponding amino compounds through reduction, which can be a crucial step in the synthesis of more complex molecules or in the metabolic activation of a drug.

The synthesis of the ether linkage in this compound is most commonly achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This well-established SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In this case, it would likely involve the reaction of the sodium or potassium salt of 4-nitrophenol (B140041) (the nucleophile) with 2-(chloromethyl)quinoline (B1294453) or 2-(bromomethyl)quinoline (B1281361) (the electrophile). The efficiency of this reaction is high, especially with primary halides, making it a reliable method for preparing such ethers in a laboratory setting. masterorganicchemistry.com

Reactant 1Reactant 2Reaction TypeProduct
2-(Chloromethyl)quinoline4-NitrophenolWilliamson Ether SynthesisThis compound
2-(Bromomethyl)quinoline4-NitrophenolWilliamson Ether SynthesisThis compound

Historical Development and Chemical Importance of Related Quinoline Scaffolds

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. youtube.com However, the ability to synthesize the quinoline scaffold in the laboratory was a major breakthrough. The first, and perhaps most famous, of these methods is the Skraup synthesis, developed in 1880. francis-press.comwikipedia.org This reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. francis-press.comnih.gov

Following the Skraup synthesis, a number of other named reactions for quinoline synthesis were developed, each offering different advantages in terms of substituents and reaction conditions. These include:

Doebner-von Miller Reaction: A reaction of anilines with α,β-unsaturated carbonyl compounds. francis-press.com

Combes Quinoline Synthesis: The reaction of anilines with β-diketones. francis-press.comwikipedia.org

Conrad-Limpach Synthesis: Uses anilines and β-ketoesters to produce quinolones. francis-press.com

Friedländer Synthesis: A condensation reaction between a 2-aminobenzaldehyde (B1207257) or ketone and a compound containing a methylene group alpha to a carbonyl. francis-press.comnih.gov

Pfitzinger Reaction: Involves the reaction of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. nih.gov

These classical methods laid the groundwork for the synthesis of a vast array of quinoline derivatives. francis-press.comwikipedia.org The ability to construct the quinoline ring with various substituents has been crucial for its development in multiple fields. The chemical importance of the quinoline scaffold is underscored by its presence in a wide range of applications, from dyes and solvents to, most significantly, a plethora of medicinal agents. youtube.comrsc.orgacs.org The versatility of quinoline chemistry continues to make it a central topic in modern organic synthesis. rsc.org

Properties

CAS No.

107813-50-3

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

2-[(4-nitrophenoxy)methyl]quinoline

InChI

InChI=1S/C16H12N2O3/c19-18(20)14-7-9-15(10-8-14)21-11-13-6-5-12-3-1-2-4-16(12)17-13/h1-10H,11H2

InChI Key

BRXQVWDVGNCLDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 4 Nitrophenoxy Methyl Quinoline and Its Key Precursors

Strategies for Quinoline (B57606) Ring Formation Relevant to 2-[(4-Nitrophenoxy)methyl]quinoline

The formation of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions offering versatile routes to this scaffold.

The Friedländer synthesis is a widely employed method for the construction of quinoline derivatives. alfa-chemistry.comwikipedia.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. jk-sci.com For the synthesis of a 2-methylquinoline precursor, 2-aminobenzaldehyde (B1207257) or a related ketone would be reacted with acetone.

The reaction can be catalyzed by either acids or bases. jk-sci.com Two primary mechanisms are proposed: one begins with an aldol condensation followed by cyclization and dehydration, while the other initiates with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org

Table 1: Examples of Friedländer Synthesis for 2-Methylquinoline Derivatives

2-Aminoaryl Carbonyl Methylene (B1212753) Compound Catalyst/Conditions Product Reference
2-Aminobenzaldehyde Acetone NaOH, Ethanol, Reflux 2-Methylquinoline wikipedia.org
2-Aminoacetophenone Acetone KOH, Ethanol, Reflux 2,4-Dimethylquinoline jk-sci.com

The Doebner reaction provides a route to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov A variation, the Doebner-von Miller reaction, is particularly relevant for the synthesis of 2-methylquinoline. This reaction involves the treatment of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org For the synthesis of 2-methylquinoline, aniline is reacted with crotonaldehyde, which can be formed in situ from the self-condensation of acetaldehyde. jptcp.com

The reaction is typically catalyzed by strong acids, such as hydrochloric acid or sulfuric acid, and may involve an oxidizing agent. wikipedia.org The mechanism is complex and has been a subject of debate, but it is generally understood to involve a Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization, dehydration, and oxidation to yield the quinoline ring system. wikipedia.org

Table 2: Doebner-von Miller Reaction for 2-Methylquinoline Synthesis

Aniline Derivative α,β-Unsaturated Carbonyl Catalyst/Conditions Product Reference
Aniline Crotonaldehyde HCl, ZnCl2 2-Methylquinoline researchgate.net
p-Toluidine Crotonaldehyde HCl 2,6-Dimethylquinoline wikipedia.org

The Pfitzinger reaction offers a versatile method for the synthesis of quinoline-4-carboxylic acids starting from isatin (B1672199). wikipedia.orgijsr.net The reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.org To generate a 2-methylquinoline derivative, isatin would be reacted with acetone. The resulting 2-methylquinoline-4-carboxylic acid can then be decarboxylated to yield 2-methylquinoline.

The mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine and then an enamine, which subsequently cyclizes and dehydrates to furnish the quinoline ring. wikipedia.orgui.ac.id

Table 3: Pfitzinger Reaction for the Synthesis of 2-Methylquinoline Precursors

Isatin Derivative Carbonyl Compound Base/Conditions Product Reference
Isatin Acetone KOH, Ethanol, Reflux 2-Methylquinoline-4-carboxylic acid ui.ac.id
5-Methylisatin Acetone KOH, Ethanol, Reflux 2,6-Dimethylquinoline-4-carboxylic acid ijsr.net

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.gov Various MCRs have been developed for the synthesis of quinoline derivatives, often offering high atom economy and operational simplicity. nih.gov For the synthesis of 2-methylquinoline derivatives, a three-component reaction involving an aniline, an aldehyde, and an alkyne or a ketone can be employed. The Povarov reaction, for instance, involves the reaction of an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. iipseries.org

Table 4: Multicomponent Reactions for Quinoline Synthesis

Component 1 Component 2 Component 3 Catalyst/Conditions Product Type Reference
Aniline Benzaldehyde Ethyl vinyl ether Yb(OTf)3 2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline iipseries.org
Aniline Acetaldehyde Phenylacetylene CuI 2-Methyl-4-phenylquinoline nih.gov

Regioselective Installation of the 4-Nitrophenoxymethyl Substituent

Once the 2-methylquinoline core is synthesized, the next critical step is the introduction of the 4-nitrophenoxymethyl group. This is typically achieved through the formation of an ether linkage.

The most common and direct method for forming the ether bond in this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.org The synthesis first requires the halogenation of the methyl group of 2-methylquinoline to form 2-(halomethyl)quinoline, such as 2-(chloromethyl)quinoline (B1294453) or 2-(bromomethyl)quinoline (B1281361). This activated precursor can then react with the sodium or potassium salt of 4-nitrophenol (B140041).

The reaction is a classic SN2 process, where the 4-nitrophenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the 2-(halomethyl)quinoline and displacing the halide leaving group. wikipedia.org The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone is common to facilitate this type of reaction.

Table 5: Williamson Ether Synthesis for the Preparation of this compound

Quinoline Precursor Phenol Derivative Base/Solvent Product Reference
2-(Chloromethyl)quinoline 4-Nitrophenol NaH, DMF This compound wikipedia.org
2-(Bromomethyl)quinoline 4-Nitrophenol K2CO3, Acetone This compound wikipedia.org

Nucleophilic Substitution Pathways for Side Chain Attachment

A primary and efficient method for the attachment of the (4-nitrophenoxy)methyl side chain to the quinoline core is through a nucleophilic substitution reaction. This pathway typically involves the reaction of a quinoline derivative bearing a good leaving group at the 2-methyl position with the nucleophilic 4-nitrophenoxide ion. A classic example of this type of transformation is the Williamson ether synthesis.

In this approach, the synthesis of the target compound, this compound, would proceed via the reaction of 2-(chloromethyl)quinoline with 4-nitrophenol in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), serves to deprotonate the hydroxyl group of 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide. This phenoxide then attacks the electrophilic carbon of the 2-(chloromethyl)quinoline in an SN2 manner, displacing the chloride leaving group and forming the desired ether linkage.

Table 1: Key Reactants and Reagents in Williamson Ether Synthesis for this compound

Role Compound Structure
Electrophile2-(Chloromethyl)quinoline![Image of 2-(Chloromethyl)quinoline structure]
Nucleophile Precursor4-Nitrophenol![Image of 4-Nitrophenol structure]
BaseSodium Hydride (NaH)NaH
SolventDimethylformamide (DMF)C3H7NO

The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being preferred as they can solvate the cation of the base while not interfering with the nucleophile. The reaction temperature can be varied to optimize the reaction rate and yield, with gentle heating often being employed.

Click Chemistry Approaches for Triazole-Linked Analogues and Potential Adaptations

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and has been extensively used to synthesize 1,2,3-triazole-linked compounds. While not directly applicable to the synthesis of this compound with its ether linkage, this methodology is highly relevant for the creation of structurally related analogues where the ether oxygen is replaced by a 1,2,3-triazole ring.

To adapt this approach for a triazole-linked analogue, one would start with 2-(azidomethyl)quinoline and a 4-nitrophenylacetylene derivative. The 2-(azidomethyl)quinoline can be readily prepared from 2-(chloromethyl)quinoline via nucleophilic substitution with sodium azide. The cycloaddition reaction between the azide and alkyne, catalyzed by a copper(I) source, would then yield the corresponding 1,4-disubstituted 1,2,3-triazole.

Potential Adaptation for a Triazole Analogue:

Step 1: Azide Formation: Reaction of 2-(chloromethyl)quinoline with sodium azide (NaN3) in a suitable solvent like DMF to produce 2-(azidomethyl)quinoline.

Step 2: Alkyne Synthesis: Preparation of a suitable alkyne, such as 1-ethynyl-4-nitrobenzene.

Step 3: Click Reaction: Copper(I)-catalyzed cycloaddition of 2-(azidomethyl)quinoline and 1-ethynyl-4-nitrobenzene to form the triazole-linked analogue.

This approach offers a highly efficient and modular route to a diverse range of quinoline derivatives with potential applications in various fields of chemical and biological research. The resulting triazole ring is also known to be a bioisostere for other functional groups, potentially leading to compounds with interesting biological activities.

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached from both convergent and divergent strategic standpoints.

Table 2: Convergent Synthesis Strategy

Fragment A Fragment B Coupling Reaction Product
2-(Chloromethyl)quinoline4-NitrophenolWilliamson Ether SynthesisThis compound

In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a library of structurally related compounds. organic-chemistry.orgorganic-chemistry.org Starting from 2-(chloromethyl)quinoline, a divergent approach could be employed to synthesize not only the target compound but also a range of other derivatives. For instance, 2-(chloromethyl)quinoline could be reacted with various substituted phenols to produce a series of phenoxymethylquinoline analogues. Alternatively, it could be converted to other intermediates, such as 2-(aminomethyl)quinoline or 2-(mercaptomethyl)quinoline, which could then be further functionalized to create a diverse set of compounds.

Table 3: Divergent Synthesis from 2-(Chloromethyl)quinoline

Starting Material Reagent Product
2-(Chloromethyl)quinoline4-NitrophenolThis compound
2-(Chloromethyl)quinolinePhenol2-(Phenoxymethyl)quinoline
2-(Chloromethyl)quinolineSodium Azide2-(Azidomethyl)quinoline
2-(Chloromethyl)quinolineThiourea2-(Mercaptomethyl)quinoline

Sustainable and Efficient Synthesis Approaches

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents and solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity. For the synthesis of this compound, a microwave-assisted Williamson ether synthesis could be employed. By subjecting the reaction mixture of 2-(chloromethyl)quinoline, 4-nitrophenol, and a base to microwave irradiation, the reaction time could potentially be reduced from hours to minutes. This rapid and efficient heating can also lead to cleaner reactions with fewer side products.

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. They reduce the amount of solvent and purification materials used, and also save time and resources. While the direct one-pot synthesis of this compound from simple precursors may be challenging, a one-pot approach could be envisioned for the synthesis of the key intermediate, 2-(chloromethyl)quinoline, followed by in-situ reaction with 4-nitrophenol. For example, a one-pot synthesis of a substituted quinoline could be followed by radical chlorination of the 2-methyl group and subsequent nucleophilic substitution with 4-nitrophenoxide.

The use of organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, the development of solvent-free or aqueous-based reaction conditions is a key goal of green chemistry. For the synthesis of this compound, a solvent-free Williamson ether synthesis could be explored. This would involve heating a mixture of the solid reactants, potentially with a solid-supported base, to facilitate the reaction. Alternatively, conducting the reaction in an aqueous medium, if the solubility of the reactants allows, would be a highly sustainable approach. The use of phase-transfer catalysts can sometimes facilitate reactions between water-insoluble organic reactants in an aqueous medium.

Mechanistic Investigations of this compound Formation Reactions

Detailed mechanistic inquiries into the synthesis of this compound are essential for a comprehensive understanding of the reaction dynamics. While specific experimental and computational studies on this exact molecule are not extensively available in the public domain, the reaction mechanism can be inferred from well-established principles of physical organic chemistry and studies of similar molecular systems. The primary pathway considered for the formation of the ether bond is the SN2 reaction.

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. In the synthesis of this compound from a 2-(halomethyl)quinoline (e.g., 2-(chloromethyl)quinoline) and the 4-nitrophenoxide ion (the conjugate base of 4-nitrophenol), the reaction proceeds without the formation of a stable intermediate.

The key feature of this mechanism is the transition state , a high-energy, transient species where the nucleophile (4-nitrophenoxide) and the leaving group (halide ion) are both partially bonded to the carbon atom of the methyl group.

Proposed Reaction Intermediates:

In a classical SN2 reaction, there are no true intermediates. However, in the broader context of the reaction mixture, the formation of the active nucleophile, the 4-nitrophenoxide ion, from 4-nitrophenol through deprotonation by a base is a critical preliminary step.

SpeciesRole in the Reaction
2-(Halomethyl)quinolineElectrophile
4-Nitrophenoxide ionNucleophile
Halide ionLeaving Group
BaseDeprotonating agent for 4-nitrophenol

Transition State Analysis:

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for analyzing the transition state of SN2 reactions. For the reaction forming this compound, the transition state would exhibit the following characteristics:

Geometry: The central carbon atom of the methyl group would have a trigonal bipyramidal geometry. The incoming 4-nitrophenoxide and the departing halide ion would occupy the axial positions, while the hydrogen atoms and the quinoline ring would be in the equatorial plane.

Bonding: The bond between the oxygen of the 4-nitrophenoxide and the methyl carbon is partially formed, while the bond between the methyl carbon and the halogen is partially broken.

Charge Distribution: The negative charge, initially localized on the 4-nitrophenoxide ion, would be distributed over both the incoming nucleophile and the outgoing leaving group in the transition state.

Computational models of similar SN2 reactions have shown that the energy barrier of the transition state is influenced by factors such as the nature of the leaving group, the solvent, and the electronic properties of the nucleophile and electrophile. For instance, a more stable leaving group (e.g., iodide vs. chloride) would lower the activation energy. The electron-withdrawing nitro group on the phenoxide nucleophile can influence its nucleophilicity and the stability of the transition state.

While the direct SN2 reaction between an alkyl halide and a phenoxide can proceed without a catalyst, the efficiency of the synthesis of this compound can be significantly enhanced by the use of catalysts. The primary roles of catalysts in this type of reaction are to increase the concentration or reactivity of the nucleophile and to facilitate the interaction between reactants that may be in different phases.

Phase-Transfer Catalysis:

A common and effective catalytic method for this type of ether synthesis is phase-transfer catalysis (PTC) . This is particularly useful when the 4-nitrophenoxide is used as its salt (e.g., sodium or potassium salt), which is soluble in an aqueous phase, while the 2-(halomethyl)quinoline is soluble in an organic phase.

The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.

Mechanism of Phase-Transfer Catalysis:

Anion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion (e.g., Br⁻) for the 4-nitrophenoxide anion (ArO⁻) at the interface of the two phases.

Transfer to Organic Phase: The resulting lipophilic ion pair [Q⁺ArO⁻] is soluble in the organic phase and is transported away from the interface.

SN2 Reaction: In the organic phase, the "naked" and highly reactive 4-nitrophenoxide anion attacks the 2-(halomethyl)quinoline, leading to the formation of the desired ether and a halide ion.

Catalyst Regeneration: The quaternary ammonium cation pairs with the newly formed halide ion [Q⁺X⁻] and returns to the aqueous phase, where it can pick up another phenoxide anion, thus completing the catalytic cycle.

Catalyst TypeExampleRole in the Reaction Pathway
Quaternary Ammonium SaltTetrabutylammonium bromideTransfers the phenoxide anion from the aqueous to the organic phase.
Crown Ether18-Crown-6Sequesters the metal cation (e.g., K⁺) of the phenoxide salt, increasing the nucleophilicity of the "naked" phenoxide anion in the organic phase.

The use of phase-transfer catalysts not only accelerates the reaction rate but also allows for milder reaction conditions, often leading to higher yields and purities of the final product.

Structural Elucidation and Comprehensive Spectroscopic Characterization of 2 4 Nitrophenoxy Methyl Quinoline

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed. For 2-[(4-Nitrophenoxy)methyl]quinoline, the IR spectrum would be expected to display several key absorption bands corresponding to its distinct structural features.

A hypothetical IR data table for the target compound is presented below, outlining the expected vibrational frequencies for its principal functional groups.

Functional Group Expected Vibrational Mode **Expected Wavenumber (cm⁻¹) **
C-H (aromatic)Stretching3100-3000
C-H (aliphatic, CH₂)Stretching2950-2850
C=N (quinoline)Stretching1620-1580
C=C (aromatic)Stretching1600-1450
NO₂ (nitro group)Asymmetric Stretching1550-1500
NO₂ (nitro group)Symmetric Stretching1350-1300
C-O-C (ether)Asymmetric Stretching1250-1200
C-O-C (ether)Symmetric Stretching1050-1000

The presence of these characteristic peaks would provide strong evidence for the proposed connectivity of the quinoline (B57606), methylene (B1212753) ether, and nitrophenyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern due to neighboring protons).

A hypothetical ¹H NMR data table is provided below to illustrate the expected signals.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
Quinoline H-3~7.5-7.7Doublet1H
Quinoline H-4~8.0-8.2Doublet1H
Quinoline H-5, H-6, H-7, H-8~7.4-8.0Multiplets4H
Methylene (-O-CH₂-)~5.3-5.5Singlet2H
Nitrophenoxy H-2', H-6'~7.0-7.2Doublet2H
Nitrophenoxy H-3', H-5'~8.1-8.3Doublet2H

The downfield shift of the nitrophenoxy protons is due to the strong electron-withdrawing effect of the nitro group. The singlet for the methylene protons would indicate the absence of adjacent protons.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

A hypothetical ¹³C NMR data table is presented below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Quinoline C-2~158-160
Quinoline C-3~120-122
Quinoline C-4~136-138
Quinoline C-4a~128-130
Quinoline C-5, C-6, C-7, C-8~125-130
Quinoline C-8a~147-149
Methylene (-O-CH₂-)~70-72
Nitrophenoxy C-1'~163-165
Nitrophenoxy C-2', C-6'~115-117
Nitrophenoxy C-3', C-5'~125-127
Nitrophenoxy C-4'~141-143

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the quinoline and nitrophenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation between the methylene protons (-CH₂-) and the C-2 of the quinoline ring, as well as the C-1' of the nitrophenoxy ring, thereby confirming the ether linkage.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound (C₁₆H₁₂N₂O₃), the expected exact mass would be calculated. HRMS analysis would aim to measure a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this calculated value to within a very small tolerance (typically < 5 ppm), which would confirm the molecular formula.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of the nitrophenoxy group or cleavage of the ether bond, providing further structural confirmation.

Analysis Expected Result
Molecular Formula C₁₆H₁₂N₂O₃
Calculated Exact Mass 280.0848 g/mol
HRMS (e.g., ESI-TOF) [M+H]⁺ = 281.0921
Key Fragmentation Pathways Cleavage of the ether linkage to give fragments corresponding to the quinolinemethyl cation and the 4-nitrophenoxide anion.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Should this compound form suitable single crystals, X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. It would also reveal information about the crystal packing, including any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal lattice. This method would unequivocally confirm the connectivity and conformation of the molecule.

A hypothetical table of crystallographic data is presented below.

Parameter Hypothetical Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) e.g., 10.5
b (Å) e.g., 8.2
c (Å) e.g., 15.1
α (°) 90
β (°) e.g., 95.5
γ (°) 90
Volume (ų) e.g., 1290
Z 4
Calculated Density (g/cm³) e.g., 1.44

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, with the molecular formula C₁₆H₁₂N₂O₃, the theoretical mass percentages of its constituent elements—Carbon (C), Hydrogen (H), and Nitrogen (N)—are calculated to establish a baseline for experimental verification.

The confirmation of a compound's molecular formula is critical and is often achieved through a combination of elemental analysis and high-resolution mass spectrometry (HRMS). Techniques such as HRMS are instrumental in determining the exact molecular weight, allowing for the validation of the proposed chemical structure by comparing experimental isotopic patterns with simulated ones. mdpi.com

Below is a data table presenting the theoretical elemental composition of this compound. Experimental values obtained from synthesized batches of the compound would be expected to align closely with these theoretical percentages, typically within a ±0.4% margin, to confirm its purity and compositional integrity.

Table 1: Elemental Analysis Data for C₁₆H₁₂N₂O₃

Element Symbol Theoretical Mass %
Carbon C 68.57%
Hydrogen H 4.32%
Nitrogen N 9.99%

Comparative Structural Analysis with Related Quinoline and Phenoxy-Methyl Derivatives

The molecular architecture of this compound is characterized by three main components: a quinoline heterocycle, a 4-nitrophenoxy group, and a methylene (-CH₂-) ether linkage. A comparative analysis of its bond lengths, bond angles, and dihedral angles with those of structurally related molecules provides insight into its three-dimensional conformation and electronic properties.

The quinoline ring system is a defining feature of numerous compounds, and its geometry is well-documented. nih.gov In related 2-substituted quinoline derivatives, the core structure is largely planar. The bond lengths and angles within the quinoline moiety of the title compound are expected to be consistent with those observed in other 2-arylquinoline derivatives. nih.gov For instance, the C-C bonds within the benzene (B151609) and pyridine (B92270) rings of the quinoline system typically range from 1.36 Å to 1.42 Å, and the internal angles are approximately 120°, with some deviation due to the heterocyclic nitrogen atom.

The table below provides a comparison of expected or typical bond parameters in this compound with experimentally determined values from related structures found in the literature. This comparison helps in building a theoretical model of the compound's structure.

Table 2: Comparative Analysis of Key Structural Parameters

Structural Feature Parameter Expected/Typical Value for Title Compound Comparative Value from Related Derivatives Source
Quinoline Core C-N-C bond angle ~117-119° Varies based on substitution researchgate.net
Aromatic C-C bonds ~1.36 - 1.42 Å Consistent with standard aromatic systems nih.gov
Ether Linkage C-O-C bond angle ~109 - 112° ~111.3° in a related 2-phenoxy derivative
C(quinoline)-C(methylene) bond length ~1.51 Å -
C(methylene)-O bond length ~1.43 Å -
O-C(phenoxy) bond length ~1.37 Å Influenced by the para-nitro group

This comparative approach, utilizing data from known structures, is essential for the complete structural elucidation of new chemical entities like this compound.

Computational and Theoretical Chemistry Investigations of 2 4 Nitrophenoxy Methyl Quinoline

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. rsc.org By calculating the electron density, DFT can provide valuable information about the structure, stability, and reactivity of chemical compounds. For quinoline (B57606) derivatives, DFT calculations are routinely employed to understand their electronic behavior. rsc.orgekb.eg

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. rsc.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.orgirjweb.com

For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts. In the case of 2-[(4-Nitrophenoxy)methyl]quinoline, the quinoline ring system and the oxygen atom of the ether linkage are expected to contribute significantly to the HOMO. Conversely, the nitrophenyl group, with its strong electron-withdrawing nitro group, is anticipated to be the primary locus of the LUMO. The energy gap can be calculated from the energies of the HOMO and LUMO. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.8
Energy Gap (ΔE)3.7

Note: The values in this table are hypothetical and serve as an illustration based on typical values for similar aromatic nitro compounds.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. arabjchem.org The different colors on the MEP map indicate the electrostatic potential, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). Green areas indicate neutral potential.

For this compound, the MEP map would likely show a high electron density (red) around the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), indicating them as likely sites for nucleophilic attack. The MEP analysis provides a clear picture of the molecule's charge distribution and its implications for chemical reactivity. arabjchem.org

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions. ekb.eg

Chemical Potential, Chemical Hardness, and Chemical Softness Indices

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Chemical hardness is a measure of the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the HOMO and LUMO energies (η = (ELUMO - EHOMO) / 2). A larger HOMO-LUMO gap corresponds to a greater hardness, indicating higher stability.

Chemical Softness (S) : Chemical softness is the reciprocal of chemical hardness (S = 1 / η). Molecules with a small energy gap are considered soft and are more reactive.

Electrophilicity, Electroaccepting Power, and Electrodonating Power

Electrophilicity Index (ω) : This index, introduced by Parr, quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Electroaccepting Power (ω+) and Electrodonating Power (ω-) : These indices further refine the concept of electrophilicity by considering the capacity to accept and donate charge, respectively. They are defined in terms of the chemical potential and hardness. rsc.org

Dipole Moment and Polarizability Calculations

Polarizability (α) : Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended π-systems, such as the quinoline and nitrophenyl rings in the title compound, generally exhibit high polarizability.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

DescriptorValueUnit
Chemical Potential (μ)-4.65eV
Chemical Hardness (η)1.85eV
Chemical Softness (S)0.54eV⁻¹
Electrophilicity Index (ω)5.84eV
Dipole Moment~4.5Debye

Note: The values in this table are hypothetical and serve as an illustration based on typical values for similar aromatic nitro compounds.

Conformational Analysis and Energetic Profiles of this compound

No published data is available regarding the conformational analysis or energetic profiles of this compound. Such an analysis would typically involve the identification of stable conformers, the calculation of their relative energies, and the determination of energy barriers for conformational changes. This information is crucial for understanding the molecule's flexibility and its preferred three-dimensional structure.

Theoretical Insights into Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

There is no specific information in the scientific literature detailing the non-covalent interactions of this compound. A theoretical study would investigate potential intramolecular and intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking between the quinoline and nitrophenoxy rings. These interactions are fundamental to the molecule's crystal packing and its interactions with biological targets or other molecules.

Solvent Effects on Electronic and Geometric Structures (Continuum Solvation Models)

No studies were found that investigate the influence of different solvents on the electronic and geometric properties of this compound using continuum solvation models or any other theoretical approach. Such research would provide insights into how the polarity of the surrounding medium affects the molecule's structure, stability, and electronic distribution.

An exploration into the photophysical and electrochemical characteristics of this compound reveals significant insights into its molecular behavior. This article delves into the compound's interaction with light and its redox properties, structured around its ultraviolet-visible absorption, fluorescence emission, solvent-dependent spectral shifts, and electrochemical responses.

Chemical Reactivity and Derivatization Pathways of 2 4 Nitrophenoxy Methyl Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system generally undergoes electrophilic aromatic substitution on the electron-rich benzene (B151609) ring portion rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.orgyoutube.com The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. Consequently, reactions such as nitration, halogenation, and sulfonation occur preferentially at positions C5 and C8. quimicaorganica.orgreddit.com

The directing influence of the substituent at the C2 position must be considered. In the case of 2-[(4-Nitrophenoxy)methyl]quinoline, the bulky substituent may exert some steric hindrance, potentially favoring substitution at the C5 and C8 positions. The stability of the resulting sigma complex (Wheland intermediate) is the primary determinant for the observed regioselectivity, with attack at C5 and C8 allowing for resonance structures that preserve the aromaticity of the pyridine ring. quimicaorganica.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

Reaction Type Reagents Major Products
Nitration HNO₃/H₂SO₄ 5-Nitroquinoline and 8-Nitroquinoline
Bromination Br₂/H₂SO₄ 5-Bromoquinoline and 8-Bromoquinoline

This table represents the general reactivity of the unsubstituted quinoline ring. The presence of the 2-[(4-nitrophenoxy)methyl] group is expected to follow this pattern, although reaction rates and isomer ratios may be influenced by steric and electronic effects.

Nucleophilic Reactions at the Quinoline Nitrogen and Peripheral Positions

The quinoline scaffold is susceptible to nucleophilic attack, primarily at the electron-deficient pyridine ring. The nitrogen atom can act as a nucleophile itself, readily reacting with alkyl halides to form quaternary quinolinium salts. This process alters the electronic properties of the ring system, further activating it for subsequent reactions.

Direct nucleophilic substitution of hydrogen on the quinoline ring is challenging and typically requires harsh conditions, such as in the Chichibabin reaction (amination with sodium amide), which favors the C2 position. youtube.com However, a more common strategy to enhance reactivity towards nucleophiles is the activation of the quinoline ring via N-oxidation. nih.gov Quinoline N-oxides are significantly more reactive and undergo nucleophilic substitution preferentially at the C2 and C4 positions. nih.govclockss.org For instance, quinoline N-oxides can react with various nucleophiles, including amines and organometallic reagents, to yield C2-substituted quinolines after a deoxygenation step. researchgate.netnih.gov In the case of this compound, N-oxidation would activate the C4 position for nucleophilic attack.

Another pathway for nucleophilic substitution involves the vicarious nucleophilic substitution (VNS) of hydrogen, particularly when an electron-withdrawing group like a nitro group is present on the quinoline ring itself. nih.gov

Transformations Involving the 4-Nitrophenoxy Moiety

The 4-nitrophenoxy group is a versatile component of the molecule, offering two primary sites for chemical transformation: the nitro group and the ether linkage.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis. nih.govthieme-connect.de This conversion dramatically alters the electronic and functional nature of the phenoxy moiety, transforming an electron-withdrawing group into a strongly electron-donating one. The resulting amino group serves as a valuable synthetic handle for a multitude of further derivatizations, such as acylation, alkylation, diazotization, and the formation of sulfonamides or ureas.

A variety of reagents can be employed for this reduction, with the choice often depending on the desired selectivity and the presence of other functional groups in the molecule. mdpi.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a common and clean method. researchgate.net Chemical reduction methods are also widely used, including metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or metal salts like tin(II) chloride (SnCl₂). osi.lv For substrates sensitive to acidic conditions, reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be effective, sometimes offering chemoselectivity in molecules with multiple nitro groups. osi.lv

Table 2: Common Reagents for Aromatic Nitro Group Reduction

Reagent System Conditions Advantages Potential Considerations
H₂, Pd/C Methanol or Ethanol, RT High yield, clean reaction May reduce other functional groups (e.g., alkenes)
Fe, HCl/AcOH Reflux Inexpensive, effective Requires acidic conditions, workup can be tedious
SnCl₂·2H₂O Ethanol, Reflux Mild, good for laboratory scale Stoichiometric tin waste

The conversion of the nitro group to an amine opens up pathways to hybrid molecules by coupling the newly formed aniline (B41778) derivative with other pharmacophores.

The ether linkage in this compound, specifically the C-O bond between the methylene (B1212753) group and the phenoxy ring, can be cleaved under certain conditions. The cleavage of aryl ethers typically requires strong reagents due to the stability of the sp² C-O bond. wikipedia.org Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can protonate the ether oxygen, making it a better leaving group for subsequent nucleophilic attack by the halide ion. masterorganicchemistry.com

Lewis acids, most notably boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers under milder conditions than protic acids. masterorganicchemistry.com The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack. Given the structure of this compound, selective cleavage could potentially be challenging. The quinoline nitrogen might compete for the Lewis acid, and the other ether linkage (quinoline-CH₂-O) could also be susceptible.

Photochemical methods have also been developed for the cleavage of similar ether linkages, offering a milder alternative to harsh acidic conditions. researchgate.net

Functionalization Strategies for Further Chemical Complexity

Beyond the reactions on the aromatic rings and the nitro group, the methylene bridge (a C(sp³)-H bond) adjacent to the quinoline C2 position represents a key site for functionalization. The methyl group of 2-methylquinoline is known to be acidic and can be readily deprotonated or activated, allowing for the introduction of various substituents. researchgate.netesciencesspectrum.com This reactivity is attributed to the electron-withdrawing nature of the adjacent quinoline nitrogen, which stabilizes the resulting carbanion or enamine-like tautomer. researchgate.net

This C(sp³)–H functionalization allows for a range of C-C bond-forming reactions. For example, in the presence of a base, the methylene carbon can act as a nucleophile, reacting with aldehydes (in a Knoevenagel-type condensation), ketones, and other electrophiles. researchgate.net Transition-metal-catalyzed reactions have also been developed to alkylate this position using alcohols. mdpi.com This strategy provides a powerful tool for extending the molecular framework and introducing new functional groups, significantly increasing the chemical complexity and diversity of accessible derivatives.

Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores into a single molecule, is a powerful strategy in drug design. frontiersin.orgcovenantuniversity.edu.ng The this compound scaffold is an excellent platform for creating such hybrid architectures.

Following the reduction of the nitro group to an amine, the resulting 2-[(4-Aminophenoxy)methyl]quinoline becomes a key intermediate. This primary aromatic amine can be readily coupled with a wide variety of other molecules. For instance:

Amide bond formation: The amine can be acylated with carboxylic acids, acid chlorides, or activated esters of other biologically active molecules (e.g., anti-inflammatory agents, other heterocyclic drugs) to form amide-linked hybrids.

Triazole formation: The amine can be converted to an azide, which can then participate in a "click chemistry" reaction (a Huisgen 1,3-dipolar cycloaddition) with an alkyne-containing molecule to form a stable triazole linker, a common strategy in modern medicinal chemistry. researchgate.net

Sulfonamide linkages: Reaction with various sulfonyl chlorides can produce sulfonamide hybrids, a pharmacophore present in many drugs. nih.gov

These strategies allow for the rational design of new chemical entities where the quinoline moiety might be combined with other scaffolds to target multiple biological pathways or to improve pharmacokinetic properties. frontiersin.orgcovenantuniversity.edu.ng

Advanced Applications and Future Research Directions in Chemical Science

Utilization in Catalysis and Ligand Design

Metal Complexation Chemistry and Coordination Modes

There is currently no available scientific literature detailing the metal complexation chemistry or specific coordination modes of 2-[(4-Nitrophenoxy)methyl]quinoline. The potential of the quinoline (B57606) nitrogen and the ether oxygen to act as coordination sites for metal ions has not been experimentally or theoretically investigated for this specific molecule.

Role as Ligands in Transition Metal-Catalyzed Organic Transformations

Information regarding the use of this compound as a ligand in transition metal-catalyzed organic transformations is not present in published research. Its potential efficacy in reactions such as cross-coupling, hydrogenation, or oxidation remains to be determined.

Applications in Materials Science

Exploration as Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

There are no studies available that explore the application of this compound as a component in organic light-emitting diodes (OLEDs) or other optoelectronic materials. Its electroluminescent properties and potential as an emitter, host, or charge-transport material have not been reported.

Development as Fluorescent Probes and Chemical Sensors (focus on sensing mechanisms)

The development and application of this compound as a fluorescent probe or chemical sensor have not been documented in scientific literature. Consequently, there is no information on its potential sensing mechanisms, such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or intramolecular charge transfer (ICT), in the presence of specific analytes.

Theoretical Studies on Corrosion Inhibition Mechanisms (emphasizing chemical interaction with surfaces)

Theoretical studies, such as those employing Density Functional Theory (DFT), that investigate the corrosion inhibition mechanisms of this compound are not available. Research into its potential to adsorb onto metal surfaces and form a protective layer, thereby inhibiting corrosion, has not been published. The specific chemical interactions between this molecule and various metal surfaces remain a subject for future investigation.

Prospects for Rational Design of Novel Quinoline-Based Chemical Entities in Advanced Chemical Research

The rational design of novel quinoline-based compounds is a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov This approach moves beyond random screening, employing a deep understanding of structure-activity relationships (SAR) and molecular interactions to create molecules with specific, enhanced properties.

Molecular hybridization is a key strategy in the rational design of quinoline derivatives. acs.orgnih.gov This technique involves combining the quinoline scaffold with other pharmacophores to create hybrid molecules with potentially synergistic or novel activities. acs.org For instance, the hybridization of a quinoline moiety with other heterocyclic rings like pyrazole (B372694) or oxadiazole has been explored to develop new agents with enhanced biological profiles. nih.gov

Computational tools play a crucial role in the rational design process. Molecular docking simulations, for example, can predict the binding affinity and mode of interaction of a designed molecule with a biological target, such as an enzyme or receptor. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

The future of rational design for quinoline-based entities like "this compound" will likely involve the increasing use of artificial intelligence and machine learning. These technologies can analyze vast datasets of chemical structures and biological activities to identify novel SARs and design new compounds with optimized properties.

The following table summarizes examples of rationally designed quinoline derivatives and their intended applications:

Quinoline Derivative ClassDesign RationalePotential Application
Phenylquinoline-oxadiazole hybridsMolecular hybridization to enhance DNA gyrase inhibition. nih.govAntibacterial agents. nih.gov
6,7-disubstituted-4-(2-fluorophenoxy)quinolinesStructure-based design to target c-Met kinase. nih.govAnticancer agents. nih.gov
2-ArylquinolinesSAR studies to improve selective cytotoxicity. rsc.orgAnticancer agents. rsc.org
Quinolone-based motifsDesign of compounds with enhanced anti-tubercular potential. nih.govAnti-tubercular agents. nih.gov

Emerging Methodologies in the Synthesis and Comprehensive Characterization of Complex Quinoline Derivatives

The development of novel and efficient synthetic methods is critical for exploring the full potential of quinoline derivatives. mdpi.com Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, are being supplemented and, in some cases, replaced by more advanced and sustainable methodologies. ijpsjournal.comtandfonline.com

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex quinoline derivatives. nih.gov MCRs allow for the construction of intricate molecular architectures in a single step from multiple starting materials, which is highly efficient and atom-economical. nih.gov The Povarov reaction is a notable example of an MCR used for quinoline synthesis. nih.gov

Green chemistry principles are also being increasingly applied to the synthesis of quinolines. ijpsjournal.comtandfonline.com This includes the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable catalysts. tandfonline.com

The comprehensive characterization of newly synthesized quinoline derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. acs.org

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. brieflands.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. acs.org

For crystalline compounds, X-ray crystallography can provide a definitive three-dimensional structure.

The following table provides an overview of some emerging synthetic methodologies for quinoline derivatives:

Synthetic MethodologyDescriptionAdvantages
Multicomponent Reactions (e.g., Povarov, Ugi)Multiple starting materials react in a single step to form a complex product. nih.govHigh atom economy, efficiency, and structural diversity. nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to heat the reaction mixture. tandfonline.comReduced reaction times, increased yields, and cleaner reactions. tandfonline.com
Green Chemistry ApproachesUse of environmentally friendly solvents (e.g., water), catalysts, and reaction conditions. tandfonline.comReduced waste, milder reaction conditions, and improved selectivity. ijpsjournal.com
Catalytic C-H Bond ActivationDirect functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. mdpi.comIncreased efficiency and atom economy. mdpi.com

Q & A

Q. Example SAR Table

ModificationBiological Activity (IC₅₀)Assay TypeReference
6-CF₃ substitution2.1 µM (Anticancer)MTT assay (HeLa)
4-Nitrophenoxy5.8 µM (Antimicrobial)MIC (E. coli)

What methodologies are employed to investigate the mechanism of action of this compound in biological systems?

Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., [³H]-labeled antagonists) quantify affinity for targets like serotonin receptors .
  • Enzyme inhibition : IC₅₀ values for kinases or proteases are determined via fluorogenic substrates (e.g., ATPase activity assays) .
  • Molecular docking : Software (AutoDock, Schrödinger) predicts binding modes to crystallographic protein structures (e.g., PDB ID: 4NIE) .
  • Cellular imaging : Confocal microscopy tracks intracellular localization using fluorescent analogs .

How can researchers resolve contradictions in reported biological data for this compound derivatives?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .
  • Structural impurities : Re-synthesize compounds with rigorous purity checks (≥98% by HPLC) .
  • Cellular context : Test derivatives across multiple cell lines (e.g., cancer vs. non-cancer) to identify context-dependent effects .

Case Study : A 2021 study () resolved conflicting cytotoxicity data by identifying that 4-nitro group reduction (to -NH₂) in cell media altered bioactivity. Reductive metabolism was confirmed via LC-MS metabolite profiling.

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential nitro group toxicity .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.